molecular formula C11H12BrNO2 B1451230 N-[3-(Allyloxy)phenyl]-2-bromoacetamide CAS No. 99859-22-0

N-[3-(Allyloxy)phenyl]-2-bromoacetamide

Cat. No. B1451230
CAS RN: 99859-22-0
M. Wt: 270.12 g/mol
InChI Key: NUDZUIHTHYJTJH-UHFFFAOYSA-N
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Description

“N-[3-(Allyloxy)phenyl]-2-bromoacetamide” is a biochemical used for proteomics research . Its molecular formula is C11H12BrNO2 and it has a molecular weight of 270.12 .


Molecular Structure Analysis

The molecular structure of “N-[3-(Allyloxy)phenyl]-2-bromoacetamide” is defined by its molecular formula, C11H12BrNO2 . For a detailed structural analysis, techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry might be used, but such data isn’t available in the sources I found.

Scientific Research Applications

Synthesis of Heterocyclic Compounds and Antimicrobial Agents

One study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming to use them as antimicrobial agents. This involved reactions with various derivatives, demonstrating the compound's utility in creating biologically active agents with potential antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Enzyme Inhibition for Potential Therapeutic Applications

Another study synthesized N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2"-sulfanyl acetamide, showing significant activity against acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This highlights the compound's relevance in developing enzyme inhibitors with therapeutic potential (Siddiqui et al., 2013).

Catalytic and Synthetic Applications

Research into the Leuckart synthesis revealed the preparation of acetamide derivatives, including N-[3-(Allyloxy)phenyl]-2-bromoacetamide, showcasing its role in synthesizing potential cytotoxic and anti-inflammatory agents. This underscores its importance in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Spectroscopic Characterization and Reactivity Studies

The detailed spectroscopic characterization of novel N-(3-Acetyl-2-thienyl)acetamides, synthesized from 3-acetylthiophen-2-amine, provides insight into the structural and electronic properties of these compounds, showcasing the broader applicability of N-[3-(Allyloxy)phenyl]-2-bromoacetamide in molecular design and synthesis (Eller & Holzer, 2006).

Future Directions

The future directions of research involving “N-[3-(Allyloxy)phenyl]-2-bromoacetamide” aren’t clear from the available sources. Its use in proteomics research suggests it may have applications in studying proteins and their functions.

properties

IUPAC Name

2-bromo-N-(3-prop-2-enoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-6-15-10-5-3-4-9(7-10)13-11(14)8-12/h2-5,7H,1,6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDZUIHTHYJTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Allyloxy)phenyl]-2-bromoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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